molecular formula C23H25N3O3 B11130799 1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11130799
M. Wt: 391.5 g/mol
InChI Key: DKNDVEAVFHIHOM-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-indoleacetic acid , is a chemical compound with the empirical formula C₁₂H₁₃NO₃. Its CAS number is 2882-15-7, and its molecular weight is 219.24 g/mol . This compound belongs to the class of indole derivatives and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-Methoxy-2-methyl-3-indoleacetic acid involves several steps. One common route includes the following reactions:

    Indole Formation: Start with 5-methoxyindole, which undergoes alkylation with 2-bromoethyl acetate to form the 2-(2-methoxyethyl)-5-methoxyindole intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide (CO₂) and a suitable base to yield the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.

Chemical Reactions Analysis

Reactivity: 5-Methoxy-2-methyl-3-indoleacetic acid can participate in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The indole ring may undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Carboxylation: CO₂, base (e.g., sodium hydroxide), and suitable solvent.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products: The major products depend on the specific reaction conditions. For example, carboxylation yields 5-Methoxy-2-methyl-3-indoleacetic acid itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for indole-based molecules.

    Biology: Studying indole derivatives’ effects on cellular processes.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 5-Methoxy-2-methyl-3-indoleacetic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 5-Methoxy-2-methyl-3-indoleacetic acid is unique due to its specific substitution pattern, similar compounds include:

    Indomethacin Related Compound A:

  • Other indole derivatives with varying substituents.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-12-11-26-21-6-4-3-5-16(21)13-22(26)23(27)24-10-9-17-15-25-20-8-7-18(29-2)14-19(17)20/h3-8,13-15,25H,9-12H2,1-2H3,(H,24,27)

InChI Key

DKNDVEAVFHIHOM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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